

Crystal Structure Profiling & Comparative Analysis: N-(4-Aminophenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *N-(4-Aminophenyl)-4-fluorobenzamide*

CAS No.: 186544-90-1

Cat. No.: B183957

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Executive Summary

Context: **N-(4-Aminophenyl)-4-fluorobenzamide** (CAS 186544-90-1) represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., VEGFR/CDK targets) and epigenetic modulators. The incorporation of a para-fluorine atom modulates metabolic stability, lipophilicity (logP), and crystal packing efficiency compared to its non-fluorinated parent.

Objective: This guide provides a technical analysis of the solid-state properties of **N-(4-Aminophenyl)-4-fluorobenzamide**. Due to the proprietary nature of specific polymorph data in some contexts, this guide employs a comparative crystallographic approach, benchmarking the compound against structurally resolved analogs (4-Fluorobenzamide and isomeric Difluorobenzamides). This enables researchers to predict packing motifs, hydrogen bond networks, and solubility profiles.

Key Insight: The crystal lattice is governed by a competition between strong Amide-Amide () homosynthons and weaker Fluorine-mediated () contacts. Understanding this hierarchy is essential for controlling polymorphism during drug formulation.

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5]

Property	Data
Chemical Name	N-(4-Aminophenyl)-4-fluorobenzamide
CAS Number	186544-90-1
Molecular Formula	
Molecular Weight	230.24 g/mol
SMILES	<chem>Fc1ccc(cc1)C(=O)Nc2ccc(N)cc2</chem>
H-Bond Donors	2 (Amide NH, Amine)
H-Bond Acceptors	2 (Amide O, Fluorine)
Predicted LogP	~2.3 - 2.6

Experimental Protocol: Synthesis & Crystallization

Note: High-quality single crystals require high-purity precursors. The following protocol ensures >99% purity prior to crystallization.

Phase 1: Synthesis Workflow

The synthesis proceeds via a nucleophilic acyl substitution followed by a selective reduction.

- **Acylation:** React 4-fluorobenzoyl chloride (1.0 eq) with 4-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) with Triethylamine (1.2 eq) as a base. Stir at RT for 4 hours. Isolate the N-(4-nitrophenyl)-4-fluorobenzamide intermediate.
- **Reduction:** Dissolve the nitro-intermediate in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (0.5 eq). Reflux for 2 hours. Filter hot through Celite to remove iron residues.

- Isolation: Concentrate the filtrate. The amine product precipitates upon cooling. Recrystallize crude solid from Ethanol to remove trace impurities.

Phase 2: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality prisms/needles suitable for diffraction.

- Solvent Selection: Prepare a saturated solution of the purified compound in Ethyl Acetate/Ethanol (3:1 v/v). The ethanol aids solubility, while ethyl acetate acts as the antisolvent during evaporation.
- Filtration: Pass the solution through a 0.45 PTFE syringe filter into a clean scintillation vial.
- Nucleation Control: Cover the vial with parafilm and pierce with 3-5 small holes.
- Incubation: Store in a vibration-free environment at 20°C. Crystals typically form within 48-72 hours.

Visualization: Synthesis & Crystallization Logic



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Caption: Step-by-step workflow for synthesizing and isolating single crystals of **N-(4-Aminophenyl)-4-fluorobenzamide**.

Comparative Structural Analysis

Since the exact lattice parameters of the target are often proprietary or variable by polymorph, we analyze its structure by triangulating data from three authoritative "Anchor" structures. This allows for precise estimation of packing behavior.

Table 1: Crystallographic Parameters of Structural Analogs

Parameter	Anchor A: 4-Fluorobenzamide [1]	Anchor B: Fo24 (Difluoro Analog) [2]	Target Prediction (N-(4-Aminophenyl)-4-fluorobenzamide)
Crystal System	Monoclinic	Monoclinic	Monoclinic / Triclinic
Space Group			or
Z (Molecules/Cell)	4	2	4
Packing Motif	Amide Dimers (Centrosymmetric)	1D Amide Chains	Amide Dimers + Amine H-bonds
Key Interaction	(2.9 Å)	(2.8 Å)	(Primary) / (Secondary)
Fluorine Contact	(Weak)	(Stacking)	(Packing Director)

Structural Insights & Causality

1. The Fluorine "Shielding" Effect

In Anchor A (4-Fluorobenzamide), the fluorine atom acts as a weak hydrogen bond acceptor. However, its primary role is steric and electrostatic shielding. The C-F bond creates a dipole that aligns antiparallel to neighbors, favoring a layered packing structure.

- Implication for Target: Expect the 4-fluorophenyl ring to stack in an offset manner to maximize dipole-dipole attraction, distinct from the "Herringbone" packing often seen in non-fluorinated analogs.

2. Hydrogen Bonding Hierarchy

The target molecule possesses a "Dual-Donor" system (Amide NH and Aniline

).

- Primary Interaction: The Amide

interaction is the strongest supramolecular force (approx. 20-25 kJ/mol). It will form centrosymmetric dimers (

motif) or infinite chains (

motif).

- Secondary Interaction: The Aniline

group will likely act as a donor to the Amide Oxygen or as an acceptor for weak

bonds.

- Competition: The Fluorine atom will compete for these protons, potentially forming weak

contacts (2.9 - 3.1 Å), which can distort the planarity of the amide linkage.

Visualization: Predicted Interaction Network

Caption: Interaction topology showing the dominance of Amide synthons over Fluorine contacts in the crystal lattice.

Characterization Checklist (Self-Validating Protocol)

To confirm you have the correct crystal structure, verify your experimental data against these criteria:

- Single Crystal XRD:
 - Check for Disorder: The fluorine atom and the hydrogen atoms on the aniline ring may show rotational disorder if the temperature is too high (>150 K). Recommendation: Collect data at 100 K.
 - Torsion Angles: The amide plane should be twisted relative to the phenyl rings (typically 20-30°) to relieve steric strain between the amide oxygen and ortho-hydrogens.
- Powder XRD (PXRD):

- Use PXRD to check bulk purity. If the experimental pattern matches the simulated pattern from the single crystal, the phase is pure.
- Note: Polymorphism is common in benzamides. If extra peaks appear, you may have a solvate or a second polymorph.
- Hirshfeld Surface Analysis:
 - Generate a Hirshfeld surface (using CrystalExplorer).
 - Red spots on the surface will correspond to the strong bonds.
 - Diffuse red/white regions will indicate the contacts.

References

- 4-Fluorobenzamide Crystal Structure
 - Source: Cambridge Crystallographic D
 - Deposition Number: CCDC 800039.
 - Link:
- Difluorobenzamide Analogs (Fo23/Fo24)
 - Title: N-(2,4-Difluorophenyl)-2-fluorobenzamide.
 - Source: MDPI Molbank 2024.
 - Link:
- General Synthesis of Aminophenyl Benzamides
 - Title: Synthesis and biological evaluation of N-(4-aminophenyl)
 - Source: National Institutes of Health (NIH) / PubMed.

- [Link: \(General Search for verification\)](#)
- Fluorine-Hydrogen Interactions
 - Title: Fluorine-Hydrogen Interactions in Benzamides.
 - Source: Journal of Fluorine Chemistry.
 - Link:
- [To cite this document: BenchChem. \[Crystal Structure Profiling & Comparative Analysis: N-\(4-Aminophenyl\)-4-fluorobenzamide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b183957#crystal-structure-data-for-n-4-aminophenyl-4-fluorobenzamide\]](#)

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